Home > Products > Building Blocks P5541 > 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide - 1423029-56-4

2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide

Catalog Number: EVT-1666326
CAS Number: 1423029-56-4
Molecular Formula: C7H14Br2N2O
Molecular Weight: 302.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Agents: A study exploring dual inhibitors of Discoidin Domain Receptors 1 and 2 highlighted a compound containing the 4-methylpiperazin-1-yl group. This compound displayed promising anti-inflammatory effects and potential for use in anticancer drug development. []
  • Anti-inflammatory Agents: Research on matrine derivatives identified a compound with a 4-methylpiperazin-1-yl group exhibiting anti-inflammatory properties. []
  • Analgesics: A study focused on novel potent analgesics showcased a compound with a 4-methylpiperazin-1-yl group demonstrating significant analgesic effects in a hot plate model. []
  • Antagonists of Apoptosis Proteins: A clinical candidate for antagonizing X-Linked and Cellular Inhibitor of Apoptosis Proteins incorporates the 4-methylpiperazin-1-yl group, showcasing its potential in developing anticancer therapeutics. []

(E)-7-Bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound is a brominated dihydronaphthalene derivative bearing a 4-methylpiperazine substituent. While its biological activity is not explicitly mentioned in the provided abstract [], its structural similarity to known bioactive compounds suggests potential pharmacological properties.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib, a well-known tyrosine kinase inhibitor [], is used in the treatment of leukemia. Its structure features a complex multi-ring system with a 4-methylpiperazine substituent. The crystal structure of its freebase form was analyzed in the referenced study [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent anti-inflammatory effects and has been investigated for its potential in treating inflammatory diseases.

5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers

  • Compound Description: This research investigates the distinct binding mechanisms and inhibitory activities of the R and S enantiomers of a molecule targeting fibroblast growth factor receptor 1 (FGFR1) []. The study highlights the significance of chirality in drug design, particularly in influencing binding affinity and potency.

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

  • Compound Description: This compound, along with its lactate monohydrate salt, has demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 3 (FGFR3) [, , ]. These receptors play crucial roles in tumor angiogenesis and proliferation, making the compound a potential candidate for anticancer therapies, particularly against adenoid cystic carcinoma.

Properties

CAS Number

1423029-56-4

Product Name

2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrobromide

Molecular Formula

C7H14Br2N2O

Molecular Weight

302.01 g/mol

InChI

InChI=1S/C7H13BrN2O.BrH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H

InChI Key

SJPXSBRENDNBFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CBr.Br

Canonical SMILES

CN1CCN(CC1)C(=O)CBr.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.